Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers
Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and therapeutic development.
Core Chemical and Physical Properties
Sulfo-Cy7.5 NHS ester is a water-soluble, amine-reactive fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules. Its exceptional properties in the near-infrared spectrum make it an invaluable tool for in vivo imaging, where deep tissue penetration and minimal autofluorescence are paramount.[1][2][3] The key characteristics of Sulfo-Cy7.5 NHS ester are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [4] |
| Molecular Weight | ~1180.5 g/mol | [4] |
| Appearance | Dark green solid | [5] |
| Solubility | Good in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | [4] |
| Excitation Maximum (λex) | ~778 nm | [4] |
| Emission Maximum (λem) | ~797 nm | [4] |
| Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield | ~0.21 | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | [1][4] |
| Reactivity | Reacts with primary amines (-NH₂) | [4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [1][4] |
Reactivity and Stability
The utility of Sulfo-Cy7.5 NHS ester lies in its N-hydroxysuccinimide ester functional group, which reacts efficiently with primary amine groups present on biomolecules, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond.[4] This reaction is pH-dependent, with optimal labeling achieved in a slightly basic environment (pH 8.3-8.5).
It is crucial to note that the NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. Therefore, it is recommended to prepare the dye solution immediately before use and to perform the labeling reaction in an amine-free buffer.
Experimental Protocols
General Protocol for Protein and Antibody Labeling
This protocol provides a general guideline for the conjugation of Sulfo-Cy7.5 NHS ester to proteins and antibodies. Optimization may be required for specific applications.
Materials:
-
Sulfo-Cy7.5 NHS ester
-
Protein or antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a desalting column (e.g., Sephadex G-25).
-
The first colored band to elute will be the Sulfo-Cy7.5-labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 778 nm (for Sulfo-Cy7.5).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
In Vivo Near-Infrared (NIR) Imaging Workflow
Sulfo-Cy7.5 labeled biomolecules are extensively used for in vivo imaging studies, such as tracking the biodistribution of antibodies or nanoparticles for cancer research and drug delivery.[6][7]
General Workflow:
-
Animal Model Preparation: Prepare the animal model for imaging (e.g., tumor-bearing mouse).
-
Probe Administration: Inject the Sulfo-Cy7.5 labeled probe (e.g., antibody, nanoparticle) intravenously or via the desired route of administration.[6]
-
Image Acquisition: At various time points post-injection, anesthetize the animal and perform whole-body imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~745 nm, emission ~800 nm).[8]
-
Data Analysis: Analyze the acquired images to determine the localization and signal intensity of the fluorescent probe in different organs and tissues over time.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings and perform further histological analysis.[6]
Visualizations
Chemical Reaction of Sulfo-Cy7.5 NHS Ester with a Primary Amine
Caption: Reaction of Sulfo-Cy7.5 NHS ester with a primary amine.
Experimental Workflow for Antibody Labeling and Purification
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Precision nanoparticles for drug delivery, cell therapy tracking, and theranostics [comptes-rendus.academie-sciences.fr]
- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
